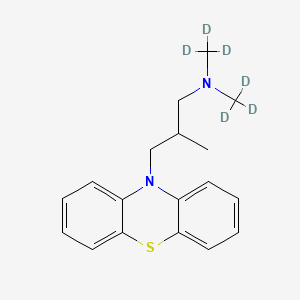

Alimemazine D6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Alimemazine and its derivatives, including Alimemazine D6, involves complex chemical reactions, often starting from phenothiazine molecules. Research on these compounds includes various methods for structural optimization and characterization using techniques such as X-ray diffraction and electron spin resonance (ESR).

Molecular Structure Analysis

The molecular structure of Alimemazine shows a planar ring system, with studies highlighting the crystal and molecular structure of its cation radical. X-ray diffraction data and electron spin resonance have provided insights into the planarity of the ring system and the twisted nature of its side chain around specific bonds.

Chemical Reactions and Properties

Alimemazine undergoes various chemical reactions, including oxidation and interaction with light. Photodegradation under UV-A light in aerobic conditions leads to the formation of photoproducts due to the oxidative photodegradation of Alimemazine, showcasing its reactive nature under certain conditions.

Physical Properties Analysis

The physical properties of Alimemazine, including its solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. Detailed studies on its crystal structure have provided valuable information about the arrangement and stability of Alimemazine molecules.

Chemical Properties Analysis

The chemical properties of Alimemazine, such as its reactivity with other substances, stability, and degradation pathways, are critical for its application in various fields. Research has explored its biotransformation, indicating the presence of multiple metabolites in biological systems, revealing its complex chemical behavior.

- (Apreda et al., 1987)

- (Rupérez et al., 1986)

- (Kintz et al., 1995) - Excluded from detailed analysis due to focus on poisoning case.

- (Song et al., 2000)

- (Singh et al., 2013)

- (Pfeifer et al., 1986)

- (Ahmad et al., 2016)

Aplicaciones Científicas De Investigación

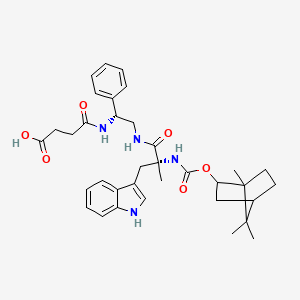

1. Bioanalytical Method Development

- Summary of Application: Alimemazine D6 has been used as an internal standard in the development and validation of a sensitive, selective, and robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the determination of alimemazine (ALZ) in human plasma .

- Methods of Application: The sample preparation involved liquid-liquid extraction using ethyl acetate as an organic solvent. Chromatographic separation was performed on an Atlantis® T3 5 μm 4.6 mm × 150 mm column with a mobile phase consisting of acetonitrile: (10 mm ammonium formate buffer: Formic acid: 99.9:00.1 v/v) 50:50 v/v .

- Results or Outcomes: The method was validated over the concentration range of 20.013-10006.551 pg/mL. The mean percent recovery of ALZ was found to be 77.771% with a precision of 7.71%, and the lower limit of quantification was 20.013 pg/mL .

2. Treatment of Generalized Anxiety Disorder (GAD)

- Summary of Application: The prolonged release tablets form of alimemazine is seen as a promising agent for the long-term treatment of generalized anxiety disorder (GAD) .

- Methods of Application: The study design was a multicentre, open-label, non-comparative clinical trial with two doses of alimemazine 20 and 40 mg (Teraligen® retard, prolonged-release film-coated tablets). 129 patients diagnosed with GAD were included .

- Results or Outcomes: By Week 6, the level of anxiety statistically significantly decreased to a mean score of 10.8±6.6, while the dynamics of the mean score relative to baseline was -14.0±6.27 (p<0.0001). The proportion of patients with a decrease in the total score on the HARS scale by 50% or more compared with the initial value was: after 1 week of therapy – 10.3% (n=13); after 3 weeks of therapy – 60.5% (n=75; compared to baseline, p<0.0001); after 6 weeks of therapy – 69.4% (n=86; compared to baseline, p<0.0001) .

3. Analytical Standard

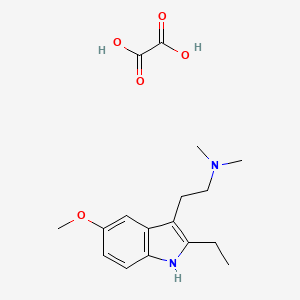

- Summary of Application: Alimemazine-(N,N-dimethyl-d6) maleate is used as an analytical standard . Analytical standards are substances used to calibrate measurements in analytical chemistry, ensuring the precision and accuracy of the analytical method.

- Results or Outcomes: The use of Alimemazine-(N,N-dimethyl-d6) maleate as an analytical standard helps ensure the accuracy and reliability of the analytical results .

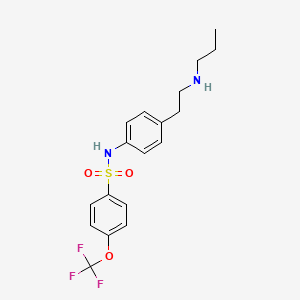

4. Antipruritic Agent

- Summary of Application: Alimemazine, also known as trimeprazine, is used as an antipruritic agent . It is used to prevent and relieve allergic conditions which cause pruritus (itching) and other allergic skin conditions, including urticaria .

- Results or Outcomes: The use of Alimemazine helps to prevent itching from causes such as eczema or poison ivy .

Safety And Hazards

Direcciones Futuras

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.

Propiedades

IUPAC Name |

2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHLYYDVIOPZBE-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alimemazine D6 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)